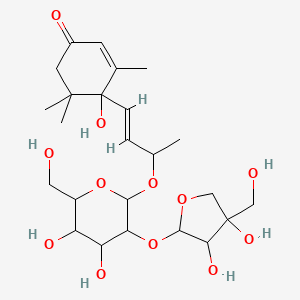
N-Nitroso Quinapril
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Oxo-N-phenyl-4-aza-5alpha-androst-1-ene-17beta-carboxamide is a synthetic compound with the molecular formula C25H32N2O2 and a molecular weight of 392.53 g/mol . This compound is part of the family of 5-alpha-reductase inhibitors, which are used in various pharmaceutical applications, particularly in the treatment of conditions like benign prostatic hyperplasia and androgenetic alopecia .
Métodos De Preparación
The synthesis of 3-Oxo-N-phenyl-4-aza-5alpha-androst-1-ene-17beta-carboxamide can be achieved through a multi-step process starting from 4-androstene-3,17-dione . The synthetic route involves several key steps, including oxidation, ammoniumation, dehydration, and dehydrogenation. The overall yield of this process is approximately 18.6% . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.
Análisis De Reacciones Químicas
3-Oxo-N-phenyl-4-aza-5alpha-androst-1-ene-17beta-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the introduction of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
3-Oxo-N-phenyl-4-aza-5alpha-androst-1-ene-17beta-carboxamide has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 3-Oxo-N-phenyl-4-aza-5alpha-androst-1-ene-17beta-carboxamide involves the inhibition of the enzyme 5-alpha-reductase . This enzyme is responsible for the conversion of testosterone to dihydrotestosterone, a potent androgen that plays a key role in the development of conditions like benign prostatic hyperplasia and androgenetic alopecia . By inhibiting this enzyme, the compound reduces the levels of dihydrotestosterone, thereby alleviating the symptoms associated with these conditions .
Comparación Con Compuestos Similares
3-Oxo-N-phenyl-4-aza-5alpha-androst-1-ene-17beta-carboxamide is similar to other 5-alpha-reductase inhibitors such as finasteride and dutasteride . it has unique properties that make it distinct:
These compounds share a common mechanism of action but differ in their chemical structures and specific applications.
Propiedades
Número CAS |
2922985-13-3 |
|---|---|
Fórmula molecular |
C25H29N3O6 |
Peso molecular |
467.5 g/mol |
Nombre IUPAC |
(3S)-2-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]-nitrosoamino]propanoyl]-3,4-dihydro-1H-isoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C25H29N3O6/c1-3-34-25(32)21(14-13-18-9-5-4-6-10-18)28(26-33)17(2)23(29)27-16-20-12-8-7-11-19(20)15-22(27)24(30)31/h4-12,17,21-22H,3,13-16H2,1-2H3,(H,30,31)/t17-,21-,22-/m0/s1 |
Clave InChI |
KZFWTUMCFKQRJK-HSQYWUDLSA-N |
SMILES isomérico |
CCOC(=O)[C@H](CCC1=CC=CC=C1)N([C@@H](C)C(=O)N2CC3=CC=CC=C3C[C@H]2C(=O)O)N=O |
SMILES canónico |
CCOC(=O)C(CCC1=CC=CC=C1)N(C(C)C(=O)N2CC3=CC=CC=C3CC2C(=O)O)N=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2-Chloro-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]phenyl]-(4-ethoxyphenyl)methanone](/img/structure/B12310786.png)





![2-Amino-3-[(1-amino-1-carboxy-2-methylpropan-2-yl)trisulfanyl]-3-methylbutanoic acid](/img/structure/B12310837.png)




![2-[(2,4-dimethoxyphenyl)methyl-[2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylpentanoyl]amino]acetic acid](/img/structure/B12310870.png)
![(2S)-2-[[4-[[(6S)-2-amino-4-oxo-5-(trideuterio(113C)methyl)-3,4a,6,7-tetrahydropteridin-6-yl]methylamino]benzoyl]amino]pentanedioic acid](/img/structure/B12310881.png)

